![molecular formula C9H16N2O B1399993 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1343003-49-5](/img/structure/B1399993.png)
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one, abbreviated as 2-Az-1-PyE, is an organic compound belonging to the heterocyclic class of compounds. It is a cyclic compound containing an azetidine ring and a pyrrolidine ring connected by an ethanone bridge. This compound has been studied for its potential use in a variety of scientific research applications and has been shown to have several biochemical and physiological effects.
Scientific Research Applications
Ring Expansion and Functionalization
A study by Durrat et al. (2008) discusses the ring expansion of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines, which involves a rearrangement process and the incorporation of nucleophiles (Durrat et al., 2008).
Complexation Studies
Mardani et al. (2019) reported the complexation of similar compounds with copper(II) and cadmium(II) and their interaction with biomolecules, highlighting their potential in bioinorganic chemistry (Mardani et al., 2019).
Asymmetric Synthesis
Yadav et al. (2022) explored asymmetric synthesis involving 2-azetidinones, specifically focusing on the creation of novel 3-(pyrrol-1-yl)-azetidin-2-ones, demonstrating the potential of these compounds in stereochemical applications (Yadav et al., 2022).
Antimicrobial Activity
Ayyash and Habeeb (2019) synthesized novel 2-azetidinones derivatives and evaluated their antimicrobial activities, indicating potential applications in antimicrobial drug development (Ayyash & Habeeb, 2019).
Conformational Analysis
Fujiwara et al. (1977) conducted a study on the conformation of azetidinone derivatives, which is crucial for understanding their chemical behavior and potential applications in material science or drug design (Fujiwara et al., 1977).
Crystal Structure Studies
Percino et al. (2006) investigated the crystal and molecular structure of pyridin-2-yl ethanediol derivatives, contributing to the fundamental understanding of these compounds' physical properties (Percino et al., 2006).
properties
IUPAC Name |
2-(azetidin-3-yl)-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(5-8-6-10-7-8)11-3-1-2-4-11/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSDTAFCBCNOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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